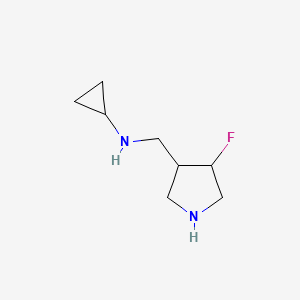
N-(((3R,4S)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyrrolidinemethanamine, N-cyclopropyl-4-fluoro-, (3R,4S)-(9CI) is a chemical compound with the molecular formula C8H16ClFN2. It is known for its unique structure, which includes a pyrrolidine ring, a cyclopropyl group, and a fluorine atom. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinemethanamine, N-cyclopropyl-4-fluoro-, (3R,4S)-(9CI) typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The cyclopropyl group is then introduced through a cyclopropanation reaction, followed by the introduction of the fluorine atom via fluorination. The final step involves the formation of the methanamine group.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyrrolidinemethanamine, N-cyclopropyl-4-fluoro-, (3R,4S)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Pyrrolidinemethanamine, N-cyclopropyl-4-fluoro-, (3R,4S)-(9CI) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Pyrrolidinemethanamine, N-cyclopropyl-4-fluoro-, (3R,4S)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Pyrrolidinemethanamine, N-cyclopropyl-4-chloro-, (3R,4S)-(9CI)
- 3-Pyrrolidinemethanamine, N-cyclopropyl-4-bromo-, (3R,4S)-(9CI)
- 3-Pyrrolidinemethanamine, N-cyclopropyl-4-iodo-, (3R,4S)-(9CI)
Uniqueness
Compared to similar compounds, 3-Pyrrolidinemethanamine, N-cyclopropyl-4-fluoro-, (3R,4S)-(9CI) is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more suitable for certain applications.
Eigenschaften
Molekularformel |
C8H15FN2 |
|---|---|
Molekulargewicht |
158.22 g/mol |
IUPAC-Name |
N-[(4-fluoropyrrolidin-3-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C8H15FN2/c9-8-5-10-3-6(8)4-11-7-1-2-7/h6-8,10-11H,1-5H2 |
InChI-Schlüssel |
QZFXTAVCZYQMQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NCC2CNCC2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















